molecular formula C14H16FN5O2 B5653849 4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No. B5653849
M. Wt: 305.31 g/mol
InChI Key: HDXAUVNUXHYBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazine derivatives, which are structurally similar to the compound , often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. For example, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, indicating a common pathway in synthesizing triazine and related compounds through multi-step reactions, including esterification and amine coupling processes (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Molecular Structure Analysis

The structural characteristics of triazine derivatives have been elucidated through X-ray crystallography, revealing the orientations and conformations essential for their activity and interactions. For instance, Jin et al. (2018) confirmed the molecular structures of morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives via X-ray crystallography (Jin, Ban, Nakamura, & Lee, 2018).

Chemical Reactions and Properties

Triazine derivatives exhibit a wide range of chemical reactions, highlighting their versatility. For instance, Kunishima et al. (1999) detailed the condensation reactions of carboxylic acids and amines mediated by triazine-based reagents, indicating the compound's role in forming amides and esters, showcasing its utility in organic synthesis (Kunishima, Kawachi, Monta, Terao, Iwasaki, & Tani, 1999).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis provides insights into the molecule's noncentrosymmetric nature and its implications for nonlinear optics, as explored by Boese et al. (2002) in their study on triazine structures (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various substrates, are essential for understanding the compound's applications and potential as a reagent in synthetic chemistry. For example, the study by Shieh et al. (2008) demonstrated the utility of a similar triazine derivative as a coupling reagent for synthesizing sterically-hindered peptidomimetics, highlighting its superiority in minimizing racemization and controlling N-arylation (Shieh, Chen, Xue, Mckenna, Wang, Prasad, & Repič, 2008).

properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c15-10-1-3-11(4-2-10)22-9-12-17-13(16)19-14(18-12)20-5-7-21-8-6-20/h1-4H,5-9H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXAUVNUXHYBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.